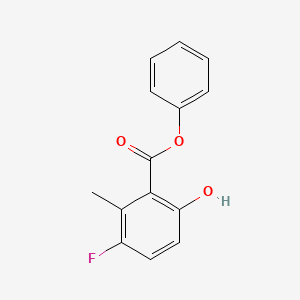
Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate
Cat. No. B8255941
M. Wt: 246.23 g/mol
InChI Key: WCJBQCKZTRUDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073829B2
Procedure details


A 30 L 4-neck flask equipped with mechanical stirrer, thermometer and gas inlet was charged with a solution of compound 62 (1140 g, 4.38 mol) in CH2Cl2 (15 L). The brown solution was cooled to −78° C. with dry ice acetone bath under small N2 flow. A solution of BBr3 in CH2Cl2 (4.5 L, 5.26 mol) was added to the reaction at −70˜−78° C. with stirring over 74 min. The reaction mixture was the allowed to warm to 20˜25° C. over 3 h and stirred at room temperature for 16 h. Saturated aqueous NaHCO3 was added to the reaction mixture slowly to pH 2˜3. After stirring for 5 min, the layers were separated and the aqueous layer was extracted with CH2Cl2 (2×1 L). The organic layers were combined and washed with brine (2×2 L). The organic layer was dried over Na2SO4 and filtered and the filtrate was concentrated under reduced pressure to give 1100 g (>100%) of crude compound 63 as brown oil: 1H NMR (400 MHz, CDCl3) δ 10.66 (s, 1H), 7.50-7.44 (m, 2H), 7.36-7.31 (m, 1H), 7.26-7.18 (m, 3H), 6.86 (dd, J=9.3, 4.9 Hz, 1H), 2.60 (d, J=2.4 Hz, 3H); MS (ESI) m/z 245.11 (M−H).
Name
compound 62
Quantity
1140 g
Type
reactant
Reaction Step One





Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:19])=[C:4]([C:14]([O:17]C)=[CH:15][CH:16]=1)[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:1][C:2]1[C:3]([CH3:19])=[C:4]([C:14]([OH:17])=[CH:15][CH:16]=1)[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6] |f:2.3|
|
Inputs


Step One
|
Name
|
compound 62
|
|
Quantity
|
1140 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C(=O)OC2=CC=CC=C2)C(=CC1)OC)C
|
|
Name
|
|
|
Quantity
|
15 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring over 74 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 30 L 4-neck flask equipped with mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 20˜25° C. over 3 h
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 16 h
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×1 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (2×2 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
74 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C(=O)OC2=CC=CC=C2)C(=CC1)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1100 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 102% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
